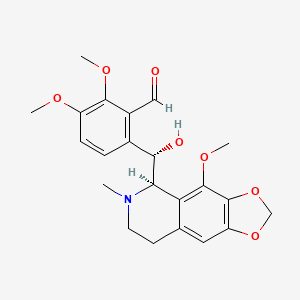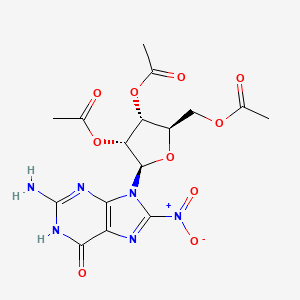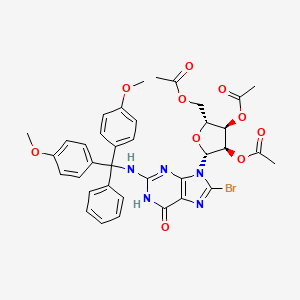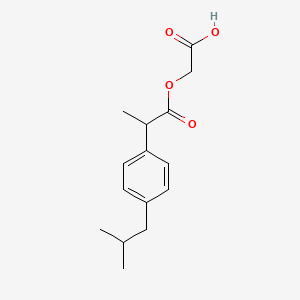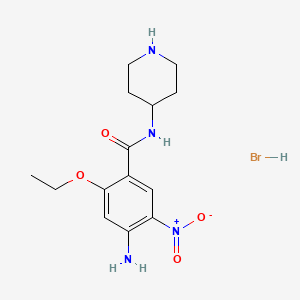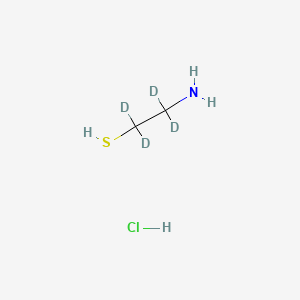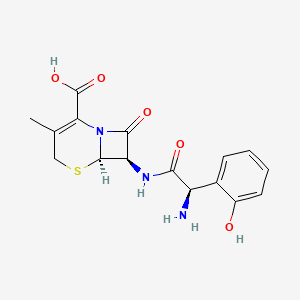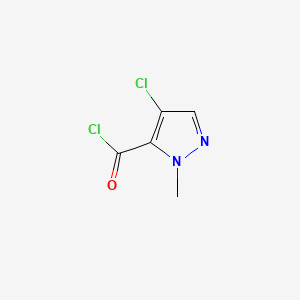
2,4-Dicyano-3-isobutyl-glutaric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-3-isobutyl-glutaric Acid involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through multi-step organic synthesis involving nitrile and carboxylic acid functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, using standard industrial organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dicyano-3-isobutyl-glutaric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Dicyano-3-isobutyl-glutaric Acid has several scientific research applications:
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Mécanisme D'action
The mechanism of action of 2,4-Dicyano-3-isobutyl-glutaric Acid involves its interaction with specific molecular targets and pathways. As an impurity of Pregabalin, it may interact with gamma-aminobutyric acid receptors and modulate their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzyme activities and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Pregabalin: A gamma-aminobutyric acid analogue used as an anticonvulsant.
3-Isobutylglutaric Acid: An intermediate in the synthesis of Pregabalin.
Uniqueness: 2,4-Dicyano-3-isobutyl-glutaric Acid is unique due to its specific structure, which includes nitrile and carboxylic acid functional groups. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2,4-dicyano-3-propylpentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-6(7(4-11)9(13)14)8(5-12)10(15)16/h6-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFSVSZAHWZEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C#N)C(=O)O)C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)

